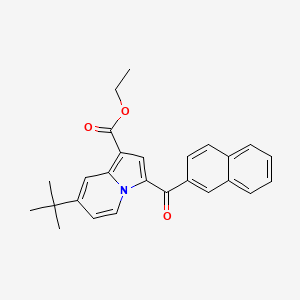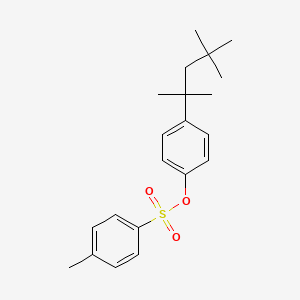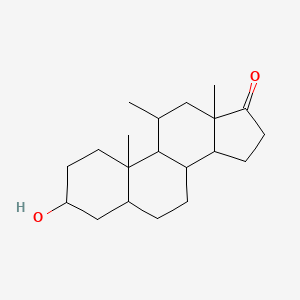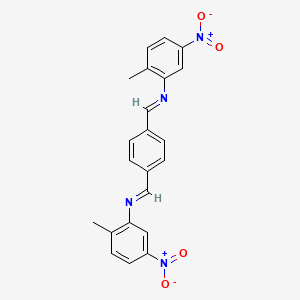
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a naphthoyl group and a tert-butyl group attached to an indolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Naphthoyl Group: The naphthoyl group is introduced via a Friedel-Crafts acylation reaction, where a naphthoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the naphthoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives:
Ethyl 3-(2-naphthoyl)-1-indolizinecarboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding affinity.
7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylic acid: The absence of the ethyl ester group can influence its solubility and biological activity.
3-(2-naphthoyl)-1-indolizinecarboxylate: Without the tert-butyl and ethyl ester groups, this compound may have different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
853329-74-5 |
|---|---|
Fórmula molecular |
C26H25NO3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
ethyl 7-tert-butyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C26H25NO3/c1-5-30-25(29)21-16-23(27-13-12-20(15-22(21)27)26(2,3)4)24(28)19-11-10-17-8-6-7-9-18(17)14-19/h6-16H,5H2,1-4H3 |
Clave InChI |
PLXUEZMQUYKTBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)



